molecular formula C11H9BrO3 B561616 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one CAS No. 1332863-94-1

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one

Cat. No. B561616
M. Wt: 269.094
InChI Key: YOVHEWGBSZLWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-bromophenoxy)-3-methylfuran-2(5H)-one” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methyl group at the 3-position and a bromophenoxy group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This ring system would contribute to the compound’s aromaticity. The bromophenoxy substituent is a large, bulky group that would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the bromophenoxy group in this compound would likely make it relatively heavy and possibly increase its boiling point compared to simpler furan derivatives .

Scientific Research Applications

  • Synthesis of Cyclopropane Lactones and Heterocyclic Compounds : The compound reacts with stabilized carbanions to form cyclopropane lactones and heterocyclic compounds, useful in organic synthesis (Farin˜a et al., 1987).

  • Sequential Halolactonization-Hydroxylation Reaction : It can be synthesized through a sequential halolactonization-hydroxylation reaction of specific acids, contributing to the field of synthetic organic chemistry (Ma et al., 2004).

  • Antimicrobial Applications : Derivatives of the compound demonstrate significant antimicrobial properties, reducing biofilm formation by marine bacteria, thus highlighting its potential in medical and environmental applications (Benneche et al., 2011).

  • Enantioselective Synthesis : It's used in enantioselective synthesis, important for creating chiral compounds with potential pharmaceutical applications (Riguet, 2011).

  • Biological Activities : The compound is part of a class of γ-hydroxybutenolides, known for a range of biological activities including antimutagenic, bactericidal, and antitumor properties (Kim et al., 2009).

  • Flavoring Safety and Efficacy : As part of a chemical group including furanones, it's assessed for safety and efficacy as a flavoring in animal feed, showing potential in food industry applications (Hogstrand, 2014).

  • Atmospheric Chemistry : In atmospheric chemistry studies, alkyl derivatives of furan, similar to the compound, react with chlorine atoms, indicating its relevance in environmental chemistry (Villanueva et al., 2009).

  • Discovery of Novel Agonists : It's involved in the discovery of novel G Protein-Coupled Receptor 35 agonists, highlighting its significance in pharmacology and drug discovery (Deng et al., 2011).

Safety And Hazards

Based on the presence of the bromine atom, this compound could potentially be hazardous and should be handled with care. Brominated compounds can sometimes be toxic or corrosive. Always refer to the Material Safety Data Sheet (MSDS) or similar safety documentation for specific safety information .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be of interest in the development of new pharmaceuticals or materials, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

2-(4-bromophenoxy)-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHEWGBSZLWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one

Citations

For This Compound
2
Citations
K Fukui, S Ito, T Asami - Molecular Plant, 2013 - cell.com
Strigolactones (SLs) are a novel class of plant hormones and rhizosphere communication signals, although the molecular mechanisms underlying their activities have not yet been fully …
Number of citations: 83 www.cell.com
A Rigal, Q Ma, S Robert - Frontiers in Plant Science, 2014 - frontiersin.org
Plants have acquired the capacity to grow continuously and adjust their morphology in response to endogenous and external signals, leading to a high architectural plasticity. The …
Number of citations: 66 www.frontiersin.org

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